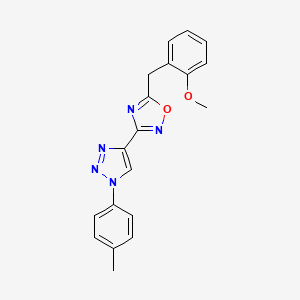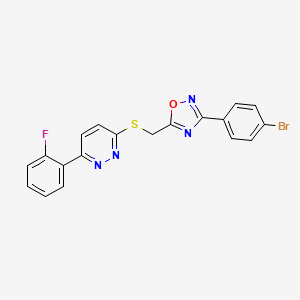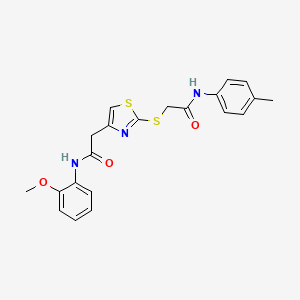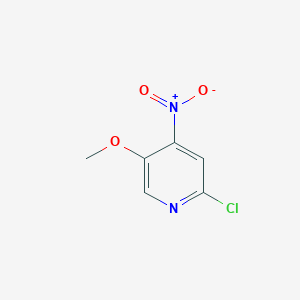
(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar to "(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Patel and Shaikh (2011) investigated the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities. They found that some compounds showed good activity compared to standard drugs, indicating potential uses in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anticholinesterase and Antioxidant Activities
A study by Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The results showed that all synthesized compounds exhibited inhibitory activity, with some being more potent than the standard drug galantamine. Additionally, these compounds also displayed significant antioxidant activities (Kurt et al., 2015).
Antitumor Activities
In 2008, Ling et al. studied novel 4,5‐disubstituted thiazolyl urea derivatives. They found that some of these compounds possess promising antitumor activities, suggesting potential applications in cancer research and treatment (Ling et al., 2008).
Tyrosinase Inhibitory Properties
Genc et al. (2014) synthesized novel isoquinoline urea/thiourea derivatives and evaluated their inhibitory effects on tyrosinase. They found that all the synthesized compounds inhibited tyrosinase enzyme activity, with some compounds showing competitive inhibition. This suggests potential applications in treating disorders related to tyrosinase enzyme activity (Genc et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide to form (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)amine.", "Step 2: Addition of urea to (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)amine in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form (E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
899728-39-3 |
Produktname |
(E)-1-(3-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C19H19ClN4O2 |
Molekulargewicht |
370.84 |
IUPAC-Name |
1-(3-chlorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O2/c1-12(2)11-24-17(15-8-3-4-9-16(15)22-19(24)26)23-18(25)21-14-7-5-6-13(20)10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI-Schlüssel |
SQNHGNKGCBHNFL-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2606082.png)
![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2606087.png)

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)
![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)




